![molecular formula C18H20ClN5O3S B2691558 2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1798032-52-6](/img/structure/B2691558.png)
2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H20ClN5O3S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Research into triazolopyrimidine sulfonanilide compounds, which share a core structure related to pyrazolopyrimidinyl groups, has explored their utility as herbicides. One study highlighted the synthesis of a new herbicidal compound with a modification from a methyl group to a methoxy group, showing good safety to rice, maize, and wheat, and faster degradation in soil compared to Flumetsulam (FS), a known herbicide. This study indicates the potential for chemical modifications in pyrazolopyrimidinyl compounds to enhance herbicidal activity and environmental degradation rates (Chen et al., 2009).
Anticancer and Antimicrobial Activities
Compounds containing pyrazolo[1,5-a]pyrimidine structures have been synthesized with the aim of discovering new anticancer and antimicrobial agents. For instance, enaminones as building blocks for the synthesis of substituted pyrazoles were studied, showing inhibition effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil. This research underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents with significant biological activities (Riyadh, 2011).
Radiopharmaceuticals
In the field of radiopharmaceuticals, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for their selective binding to the translocator protein (18 kDa), important in the study of neuroinflammation and neurodegenerative diseases. One compound, DPA-714, was designed for labeling with fluorine-18, allowing in vivo imaging with positron emission tomography (PET), highlighting the application of such compounds in medical imaging and diagnosis (Dollé et al., 2008).
Modification for Improved Metabolic Stability
Another study focused on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity and inhibit PI3Ks and mTOR while dramatically reducing acute oral toxicity. Such modifications demonstrate the continuous effort in optimizing the biological activity and safety profile of these compounds (Wang et al., 2015).
properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3S/c1-13-8-17-21-10-14(12-24(17)23-13)4-3-7-20-18(25)11-22-28(26,27)16-6-2-5-15(19)9-16/h2,5-6,8-10,12,22H,3-4,7,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXWEGUZUXJWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

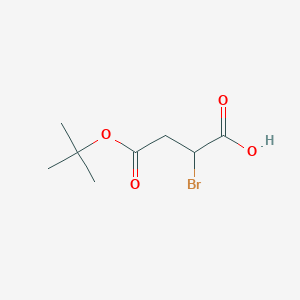
![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)
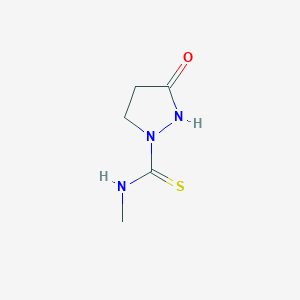
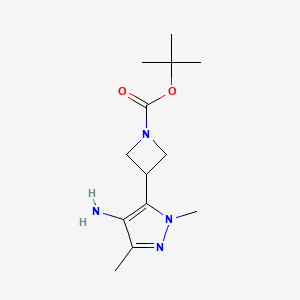

![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
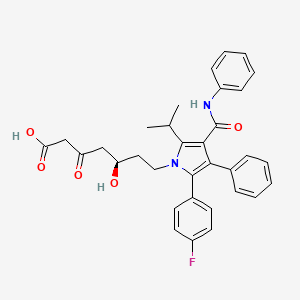
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2691488.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2691489.png)


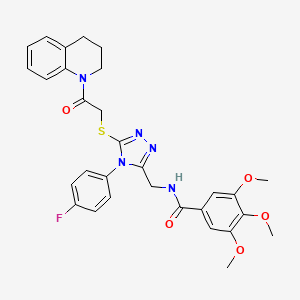
![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)
![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)